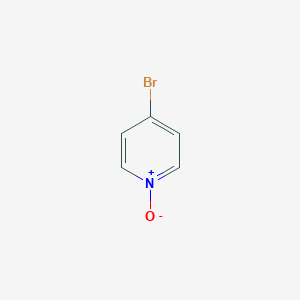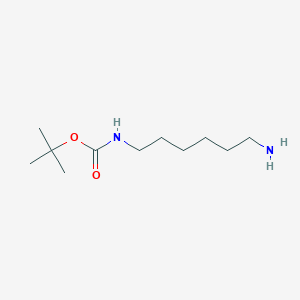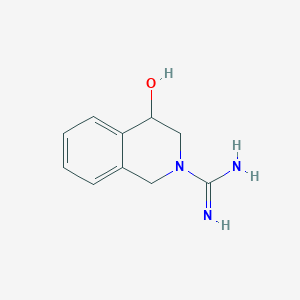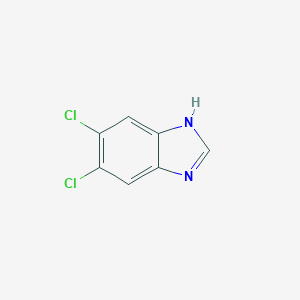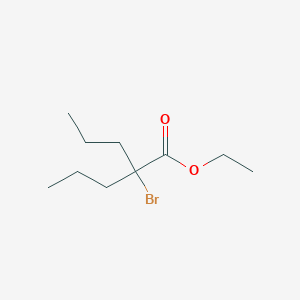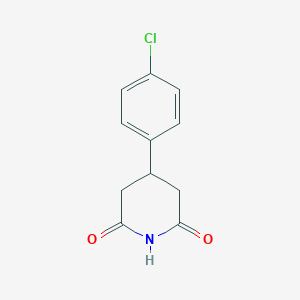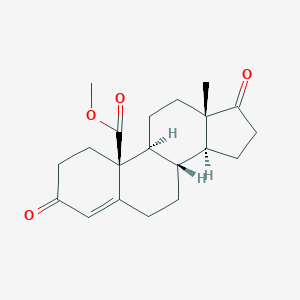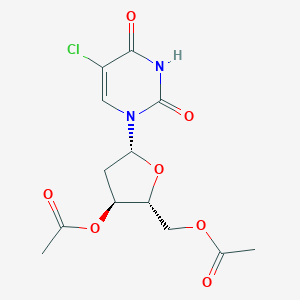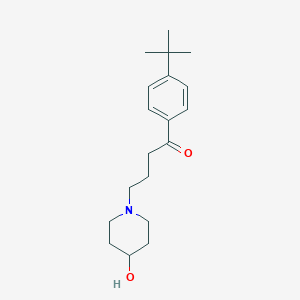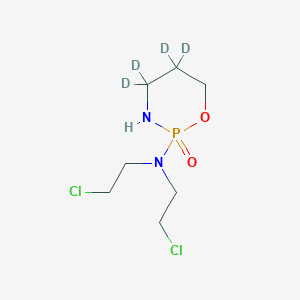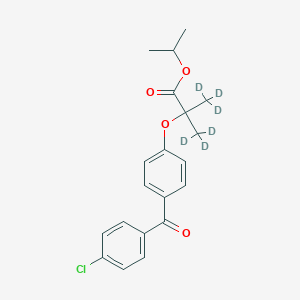
3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide
Description
Synthesis Analysis
The synthesis of 1-beta-O-acyl glucuronides of NSAIDs, including mefenamic acid, can be achieved through a chemo-enzymatic procedure. Caesium salts of carboxylic acid drugs react with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate to yield 1-beta-O-acyl glucuronides. Subsequent deprotection through enzymatic hydrolysis provides the free 1-beta-O-acyl glucuronides (Baba & Yoshioka, 2006).
Molecular Structure Analysis
The molecular structure of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide involves the acyl linkage of mefenamic acid to the beta-D-glucuronic acid moiety. NMR spectroscopy has been utilized to study the acyl glucuronide migration kinetics and structure-reactivity relationships, providing insights into the stability and reactivity of such conjugates (Johnson et al., 2007).
Chemical Reactions and Properties
Mefenamic acid glucuronides, including 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide, exhibit unique chemical reactions such as acyl migration and the formation of reactive intermediates. These reactions can lead to the binding of the drug or its metabolites to proteins, potentially implicating them in drug-induced toxicity. The stability and reactivity of these glucuronides are influenced by the structure of the parent NSAID and the conditions of the biological environment (Horng & Benet, 2013).
Physical Properties Analysis
The physical properties of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide, such as solubility and stability, are essential for understanding its pharmacokinetic profile. Acyl glucuronides are more water-soluble than their parent carboxylic acids, facilitating their renal and biliary excretion. The stability of these glucuronides in physiological conditions varies, with some being relatively stable while others are prone to hydrolysis and intramolecular rearrangement (McGurk et al., 1996).
Chemical Properties Analysis
The chemical properties of 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide, such as reactivity towards proteins and nucleophiles, play a significant role in its biological activity and potential toxicity. Studies have shown that acyl glucuronides can react nonenzymatically with amino and thiol groups of proteins, forming covalent adducts. This reactivity towards biological macromolecules underscores the importance of studying glucuronide conjugates in the context of drug safety and efficacy (Horng & Benet, 2013).
Scientific Research Applications
Metabolic Activation and Detoxification
- Metabolic Pathways : 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide is formed through metabolic activation pathways involving UDP-glucuronosyltransferase-catalyzed conjugation with glucuronic acid. This process is crucial for the detoxification and elimination of carboxylic acid-containing drugs, highlighting the importance of understanding acyl glucuronides' stability and protein reactivity (Boelsterli, 2002; Skonberg et al., 2008).
Reactivity and Protein Binding
- Protein Reactivity : The electrophilic nature of acyl glucuronides, including 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide, allows them to acylate target proteins, which may lead to adverse drug reactions. Understanding the reactivity and target selectivity of these metabolites is vital for assessing drug safety (Boelsterli, 2002).
Implications for Drug Development
- Drug Development Considerations : The formation and stability of acyl glucuronides are critical factors in drug development, especially for drugs containing carboxylic acid moieties. Research into these metabolites supports the design of safer and more effective therapeutic agents by identifying potential toxicity mechanisms early in the drug development process (Stachulski, 2011).
Analytical and Bioanalytical Challenges
- Analytical Methodologies : Accurate measurement of acyl glucuronides, including 3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide, in biological matrices presents significant analytical challenges due to their instability. Developing robust bioanalytical methods is crucial for quantifying these metabolites and understanding their pharmacokinetic and toxicokinetic profiles (Patel, 2019).
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-carboxy-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO10/c1-9-10(18(26)27)6-4-8-12(9)22-13-7-3-2-5-11(13)20(30)32-21-16(25)14(23)15(24)17(31-21)19(28)29/h2-8,14-17,21-25H,1H3,(H,26,27)(H,28,29)/t14-,15-,16+,17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCMFDMVQUHRND-QYRAFCHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934610 | |
| Record name | 1-O-[2-(3-Carboxy-2-methylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy Mefenamic Acid Acyl-beta-D-glucuronide | |
CAS RN |
152832-30-9 | |
| Record name | 1-O-(2-(3-Carboxy-2-methylphenyl)aminobenzoyl)glucopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152832309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[2-(3-Carboxy-2-methylanilino)benzoyl]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBOXY MEFENAMIC ACID ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3G76I0347 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



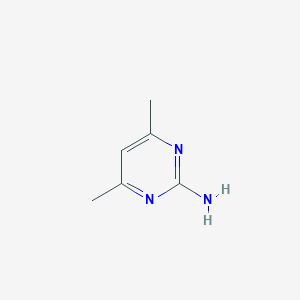
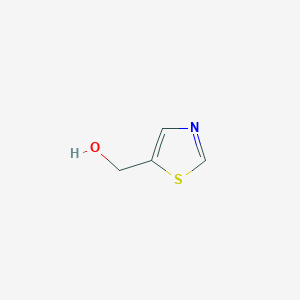
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
